![molecular formula C12H23N B13591230 [1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)
[1,1'-Bi(cyclohexan)]-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Bi(cyclohexan)]-1-amine is an organic compound with the molecular formula C12H23N It is a bicyclic amine, which means it contains two cyclohexane rings connected by a single nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(cyclohexan)]-1-amine typically involves the reaction of cyclohexylamine with cyclohexanone under specific conditions. One common method is the reductive amination of cyclohexanone using cyclohexylamine and a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of [1,1’-Bi(cyclohexan)]-1-amine can be achieved through continuous flow processes that allow for the efficient and scalable synthesis of the compound. These methods often involve the use of high-pressure reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Bi(cyclohexan)]-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form different amines or hydrocarbons.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various amines or hydrocarbons .
Applications De Recherche Scientifique
[1,1’-Bi(cyclohexan)]-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [1,1’-Bi(cyclohexan)]-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler amine with a single cyclohexane ring.
Cyclohexanone: A ketone with a single cyclohexane ring.
Bicyclo[2.1.1]hexane: A bicyclic compound with a different ring structure
Uniqueness
[1,1’-Bi(cyclohexan)]-1-amine is unique due to its bicyclic structure, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C12H23N |
|---|---|
Poids moléculaire |
181.32 g/mol |
Nom IUPAC |
1-cyclohexylcyclohexan-1-amine |
InChI |
InChI=1S/C12H23N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h11H,1-10,13H2 |
Clé InChI |
SHCFCJUJGBRSPO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2(CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


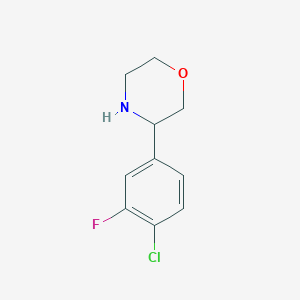
![3-((Allyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13591156.png)


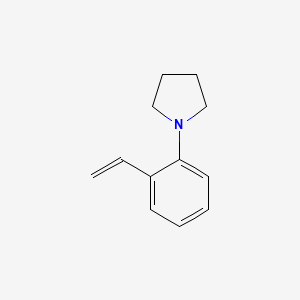
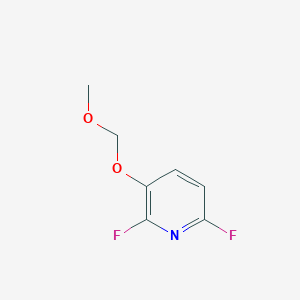
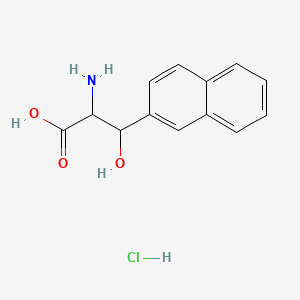
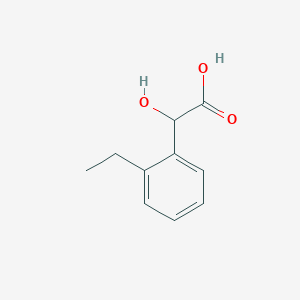
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)




![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)
